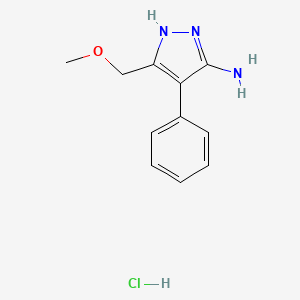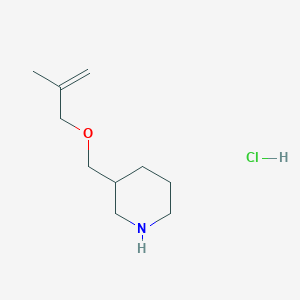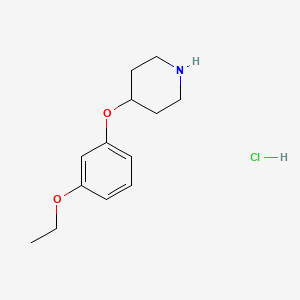
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Descripción general
Descripción
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, or 4-TBDMSP, is an organosilicon compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is used in a variety of synthetic reactions, including the synthesis of polymers, the preparation of organosilicon compounds, and the synthesis of polysiloxanes. 4-TBDMSP is also used in the synthesis of other organosilicon compounds, such as organosilicon polymers and organosilicon polymers with a variety of functional groups. In addition, 4-TBDMSP has been used in biochemical and physiological studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Triazolopyridine Derivatives
This compound is utilized in the synthesis of triazolopyridine derivatives , which are important in the development of various pharmaceuticals. The process involves an S N 2 reaction with 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide, leading to the formation of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine .
Fluorescent Materials
Triazolopyridines, which can be synthesized from this compound, are known for their application as fluorescent materials . These materials are significant in the field of supramolecular chemistry and are used to create polynuclear complexes with different metal ions .
Medicinal Chemistry
In medicinal chemistry, the partially saturated triazolopyridine moiety, derived from this compound, has been included as a side chain in novel potassium channel modulators . These modulators are crucial for the treatment and prevention of disorders of the nervous system .
Hematological Malignancies Treatment
A similar substituent from this compound has been researched during the development of selective cyclin-dependent kinase-9 inhibitors . These inhibitors are being developed for the treatment of hematological malignancies, showcasing the compound’s potential in cancer therapy .
Chemoselective Extraction of Copper (II) Ions
The structural core obtained from this compound is used in the construction of bicyclic fused triazolium ionic liquids . These liquids are designed for the chemoselective extraction of copper (II) ions, which is a significant process in recycling and environmental cleanup operations .
Dye-Sensitized Solar Cells
The same bicyclic 1,2,3-triazolium derivatives serve as nonvolatile electrolytes in dye-sensitized solar cells. This application is crucial for the development of renewable energy technologies, where the compound contributes to the efficiency and stability of solar cells .
Histidine-Containing Peptides
Bicyclic fused triazolium ionic liquids, derived from this compound, are also used for the selective extraction of histidine-containing peptides . This is particularly useful in proteomics and biochemistry for peptide separation and purification .
Organic Synthesis Intermediate
Lastly, 4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine serves as an intermediate in organic synthesis. Its reactivity and stability make it a valuable building block for constructing complex organic molecules .
Propiedades
IUPAC Name |
tert-butyl-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO3Si/c1-15(2,3)21(6,7)20-10-11-8-9-17-13(16)12(11)14(18-4)19-5/h8-9,14H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGZOPYNOGRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)Cl)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126569 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine | |
CAS RN |
1186310-67-7 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1440406.png)


![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)



![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)



![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)

